2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
Description
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate is an organic compound belonging to the pyrylium family. Pyrylium compounds are known for their aromatic properties and are often used as intermediates in organic synthesis. The tetrafluoroborate anion is commonly used as a counterion in various chemical reactions due to its stability and non-coordinating nature.
Properties
IUPAC Name |
2,6-dimethyl-4-phenylpyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O.BF4/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRDNQYPFNCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate can be synthesized through the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium and involves the exchange of the chloride anion with the tetrafluoroborate anion. The reaction conditions usually include stirring the reactants at room temperature for several hours, followed by filtration and recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium cation to a dihydropyrylium derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrylium ring, leading to the formation of substituted pyrylium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrylium salts.
Reduction: Dihydropyrylium derivatives.
Substitution: Substituted pyrylium compounds with various functional groups.
Scientific Research Applications
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate involves its ability to act as a photosensitizer. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Trimethylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Uniqueness
2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern on the pyrylium ring, which imparts distinct photophysical and chemical properties. Compared to other pyrylium compounds, it exhibits different reactivity and stability, making it suitable for specific applications in photochemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
